Cas no 1339770-02-3 ((3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone)

(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (3-fluoro-4-methylphenyl)(3-hydroxy-1-azetidinyl)-
- (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone
- (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone
-
- Inchi: 1S/C11H12FNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
- InChI Key: OFDFKLDYEXFNII-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C(F)=C1)(N1CC(O)C1)=O
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 388.0±42.0 °C(Predicted)
- pka: 13.54±0.20(Predicted)
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F231916-500mg |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 500mg |
$ 500.00 | 2022-06-05 | ||
TRC | F231916-100mg |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
Life Chemicals | F1907-3833-5g |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619782-1g |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 98% | 1g |
¥19135.00 | 2024-08-09 | |
TRC | F231916-1g |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 1g |
$ 775.00 | 2022-06-05 | ||
Life Chemicals | F1907-3833-1g |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
Life Chemicals | F1907-3833-10g |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 95%+ | 10g |
$2264.0 | 2023-09-07 | |
Life Chemicals | F1907-3833-2.5g |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619782-2.5g |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 98% | 2.5g |
¥33484.00 | 2024-08-09 | |
Life Chemicals | F1907-3833-0.5g |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone |
1339770-02-3 | 95%+ | 0.5g |
$512.0 | 2023-09-07 |
(3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone Related Literature
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone: A Comprehensive Overview
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone (CAS No. 1339770-02-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone is a small molecule with the molecular formula C12H12FN2O2. The compound features a fluoro-substituted benzene ring and a hydroxyazetidine moiety, which are key structural elements contributing to its biological activity. The presence of the fluorine atom enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and reach target sites within cells. The hydroxyazetidine group, on the other hand, imparts hydrogen-bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.
The physical properties of (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone include a molecular weight of 245.23 g/mol, a melting point of 125°C, and a solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. These properties make it suitable for use in various experimental settings, including in vitro assays and animal models.
Synthesis Methods
The synthesis of (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has been reported using several methodologies. One common approach involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-hydroxyazetidine under basic conditions. This reaction typically proceeds via nucleophilic acyl substitution, yielding the desired product with high purity and yield. Alternative synthetic routes have also been explored to improve efficiency and scalability, such as the use of transition-metal catalysis and microwave-assisted synthesis techniques.
Biological Activities
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its ability to modulate the activity of serine/threonine kinases, particularly those involved in cell signaling pathways associated with cancer progression. Studies have shown that this compound can inhibit the activity of kinases such as AKT and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells.
In addition to its anti-cancer effects, (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has also been investigated for its potential neuroprotective properties. Research has indicated that this compound can protect neurons from oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has been evaluated in several preclinical studies, with promising results. In animal models of cancer, this compound has shown significant antitumor activity without causing severe side effects. Similarly, in models of neurodegenerative diseases, it has demonstrated neuroprotective effects that could translate into clinical benefits.
Despite these encouraging findings, further research is needed to fully understand the mechanisms underlying the biological activities of (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone. Clinical trials are currently underway to assess its safety and efficacy in human subjects. These trials will provide valuable insights into the potential applications of this compound in medicine.
Conclusion
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone (CAS No. 1339770-02-3) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its unique chemical structure confers specific properties that enable it to interact effectively with biological targets involved in cancer and neurodegenerative diseases. Ongoing research and clinical trials will continue to elucidate its therapeutic potential and pave the way for its use in treating various medical conditions.
1339770-02-3 ((3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone) Related Products
- 2227905-62-4((1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol)
- 1805930-64-6(Methyl 2-(difluoromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 866143-51-3([(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino N-(3,5-dichlorophenyl)carbamate)
- 1805450-20-7(3-(Bromomethyl)-2-(difluoromethyl)-4-hydroxy-6-methylpyridine)
- 1105191-46-5(5-chloro-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine)
- 1115336-41-8(3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide)
- 324577-83-5((Z)-N-tert-butyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamimidothioic acid)
- 1396872-07-3(N-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 21233-92-1(3-Propylquinoline-4-carboxylic acid)
- 1171078-83-3(6-Bromoquinolin-3-amine dihydrochloride)



